molecular formula C7H8ClNO3S B6254906 2-chloro-3-methoxybenzene-1-sulfonamide CAS No. 1261642-41-4

2-chloro-3-methoxybenzene-1-sulfonamide

Cat. No.: B6254906
CAS No.: 1261642-41-4
M. Wt: 221.7
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Description

2-chloro-3-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H8ClNO3S and its molecular weight is 221.7. The purity is usually 95.
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Properties

CAS No.

1261642-41-4

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Synthetic Strategies for 2 Chloro 3 Methoxybenzene 1 Sulfonamide and Analogues

Retrosynthetic Analysis of 2-Chloro-3-methoxybenzene-1-sulfonamide

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection is at the sulfur-nitrogen (S-N) bond, which points to a sulfonylation reaction between a 2-chloro-3-methoxybenzenesulfonyl derivative and an ammonia (B1221849) source. Another key disconnection involves the carbon-sulfur (C-S) bond, suggesting a sulfonation reaction of a pre-functionalized 2-chloro-3-methoxyanisole. Further disconnections can be envisioned for the installation of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring, which can be achieved through various functional group interconversion strategies.

Conventional Synthetic Methodologies for Benzenesulfonamide (B165840) Core Formation

Traditional methods for constructing the benzenesulfonamide core remain widely used due to their reliability and the availability of starting materials.

Sulfonylation Reactions

The most common method for forming the S-N bond in benzenesulfonamides is the reaction of a benzenesulfonyl chloride with an amine. In the case of this compound, this would involve the reaction of 2-chloro-3-methoxybenzenesulfonyl chloride with ammonia. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com The required sulfonyl chloride can be prepared from the corresponding sulfonic acid or its salt by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. google.com

A general representation of this two-step process is:

Chlorosulfonation: Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O

Amination: Ar-SO₂Cl + 2 NH₃ → Ar-SO₂NH₂ + NH₄Cl

Functional Group Interconversions on the Aromatic Ring

The synthesis of the specifically substituted aromatic precursor, 2-chloro-3-methoxyanisole, can be achieved through various functional group interconversions. For instance, starting from a commercially available substituted benzene, electrophilic aromatic substitution reactions such as chlorination and nitration, followed by reduction and diazotization/methoxylation, can be employed to introduce the desired chloro and methoxy groups at the correct positions. The sequence of these reactions is critical to ensure the correct regioselectivity due to the directing effects of the existing substituents.

Advanced Synthetic Approaches for Chlorinated and Methoxylated Benzenesulfonamides

Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the synthesis of complex benzenesulfonamides.

Catalytic Oxidation Strategies for S-N Bond Formation

Catalytic oxidative methods offer an alternative to the traditional sulfonyl chloride route. These methods often involve the in-situ generation of a reactive sulfonyl intermediate from a more stable precursor, such as a thiol or a sulfinic acid. For example, the oxidative coupling of aryl thiols with amines can be mediated by various catalysts to form the S-N bond directly. thieme-connect.com This approach can offer milder reaction conditions and broader functional group tolerance. thieme-connect.com Research has shown that Mn-doped Co₃O₄ can be used for the selective catalytic oxidation of sulfonamides. researchgate.net

Table 1: Comparison of Conventional and Catalytic Oxidation Methods

FeatureConventional SulfonylationCatalytic Oxidation
Starting Material Benzenesulfonyl chlorideAryl thiol, Sulfinic acid
Reagents Ammonia, BaseOxidant, Catalyst
Conditions Often harshGenerally milder thieme-connect.com
Byproducts Stoichiometric saltsCatalytic waste

C-N Cross-Coupling Methods in Sulfonamide Synthesis

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. rsc.org While typically used for aryl amine synthesis, modifications of these methods can be applied to the synthesis of sulfonamides. thieme-connect.de This can involve the coupling of an aryl halide with a sulfonamide or an ammonia surrogate. Nickel-catalyzed cross-coupling reactions have also been developed for the amination of aryl halides with sulfonamides, providing an alternative to palladium-based systems. nih.gov These methods are particularly valuable for late-stage functionalization and the synthesis of complex analogues. acs.org

Table 2: Overview of C-N Cross-Coupling Reactions in Sulfonamide Synthesis

Catalyst SystemAryl PartnerNitrogen PartnerKey Advantages
Palladium-based Aryl halides, triflates thieme-connect.deSulfonamides, Ammonia surrogatesBroad substrate scope, high efficiency rsc.org
Copper-based Aryl halidesSulfonamidesCost-effective, complementary to Pd
Nickel-based Aryl halides, tosylates nih.govSulfonamidesEffective for less reactive chlorides thieme-connect.com

N-H Functionalization of Sulfonamide Moieties

The sulfonamide N-H bond offers a prime site for molecular diversification, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. The alkylation of sulfonamides, for instance, can enhance their pharmacological characteristics, including potency and bioavailability. A general procedure involves treating the parent sulfonamide with a suitable alkylating agent in the presence of a base. nih.gov

One common method for N-H functionalization is the reaction of the sulfonamide with an alkyl halide. For example, N-sulfonylated intermediates can be reacted with alkylating agents to produce the desired alkylated compounds in high yields. nih.gov Another approach involves the manganese dioxide-catalyzed N-alkylation of sulfonamides with alcohols under neat (solvent-free) conditions, which provides the N-substituted products in excellent yields. sci-hub.se

The versatility of the sulfonamide group is further demonstrated by its ability to be converted into other functional groups. For instance, primary sulfonamides can be activated by conversion to N-sulfonylimines, which can then undergo further reactions. nih.gov These transformations highlight the synthetic utility of the sulfonamide moiety as a handle for late-stage functionalization, enabling the creation of a diverse library of derivatives from a common precursor.

C-H Sulfonamidation Techniques

Direct C-H sulfonamidation represents a powerful and atom-economical strategy for the synthesis of arylsulfonamides. This approach avoids the pre-functionalization of substrates, thereby streamlining the synthetic process. While specific examples for the direct C-H sulfonamidation of 2-chloro-3-methoxybenzene are not extensively detailed in the provided context, the general principles of such transformations are well-established and applicable.

These techniques often rely on transition-metal catalysis to facilitate the direct coupling of a C-H bond with a sulfonamidating agent. The development of robust catalytic systems that can selectively activate specific C-H bonds in complex molecules is a key area of research. The directing group ability of the methoxy group in the this compound scaffold could potentially be exploited to achieve regioselective C-H sulfonamidation at specific positions on the aromatic ring.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of sulfonamides is a growing trend aimed at minimizing environmental impact and improving process efficiency. sci-hub.se This includes the use of environmentally benign solvents, catalytic methods, and energy-efficient reaction conditions. sci-hub.se

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions represent an ideal scenario in green chemistry, as they eliminate solvent-related waste and simplify product purification. sci-hub.se Several methods for the synthesis of sulfonamides have been developed under these conditions.

One approach involves the reaction of sulfonyl chlorides with amines on the surface of solid bases like potassium carbonate at room temperature. sci-hub.se Another method utilizes a mechanochemical approach in a ball mill, which is a solvent-free technique that can be more efficient than traditional solution-phase synthesis. rsc.org For example, a one-pot, two-step mechanochemical procedure for synthesizing sulfonamides from disulfides has been demonstrated. rsc.org Additionally, the synthesis of N-sulfonylformamidines has been achieved through the direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature without any solvent. researchgate.net

ReactantsConditionsYieldReference
Arylsulfonyl chlorides, AminesK2CO3, Room TemperatureHigh sci-hub.se
Disulfides, AminesBall mill, NaOCl·5H2OGood rsc.org
Sulfonamides, DMF-DMARoom Temperature98% researchgate.net
Sulfonyl chloride, SilaneNeat94% sci-hub.se

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgnortheastern.edu This technique has been successfully applied to the synthesis of sulfonamides.

A notable microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts using 2,4,6-trichloro- nih.govnortheastern.eduCurrent time information in Merrimack County, US.-triazine (TCT) as an activating agent. organic-chemistry.orgresearchgate.net This process is efficient, operates under mild conditions, and has a broad substrate scope. organic-chemistry.org Another microwave-assisted protocol describes the copper-catalyzed synthesis of sulfonamides from sodium sulfinates and amines in an aqueous medium. tandfonline.com This method is advantageous as it avoids the use of oxidants, ligands, and bases. tandfonline.com The synthesis of N-sulfonylimines from aldehydes and sulfonamides can also be expedited using microwave irradiation in a solventless system. researchgate.net

ReactantsCatalyst/ReagentConditionsYieldReference
Sulfonic acids, AminesTCTMicrowave, 80°C then 50°CHigh organic-chemistry.orgresearchgate.net
Sodium sulfinates, AminesCuBr2Microwave, 120°C, Acetonitrile (B52724):WaterExcellent tandfonline.com
Aldehydes, SulfonamidesClayMicrowave, Solvent-freeGood to Excellent researchgate.net

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis offer green and sustainable alternatives for the synthesis of sulfonamides, often proceeding under mild conditions with high functional group tolerance. nih.govnih.gov

Photocatalytic Synthesis: Visible-light photocatalysis has been employed for the synthesis of sulfonamides through various pathways. One method involves a three-component coupling of aryl radicals, a sulfur dioxide surrogate, and an amine. rsc.org Another strategy allows for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates, which can then react with alkenes. nih.gov Acridine-catalyzed visible-light-mediated decarboxylative radical additions into sulfinylamines provide an efficient route to alkyl sulfinamides, which can be further converted to primary sulfonamides. acs.org A transition-metal-free photocatalytic approach has also been developed for the synthesis of acylsulfonamides. acs.org

Electrocatalytic Synthesis: Electrochemical methods provide a reagent-free approach to sulfonamide synthesis, driven by electricity. acs.org An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides, with hydrogen as the only byproduct. acs.org This transformation can be carried out in a continuous flow reactor, demonstrating its scalability. acs.org A convergent paired electrochemical synthesis has also been reported, where both the electrophile and nucleophile are generated in situ through anodic oxidation and cathodic reduction, respectively. nih.gov Furthermore, an electrochemical multicomponent synthesis of sulfonamides from electron-rich arenes, amines, and sulfur dioxide in a single-pass flow system has been demonstrated. kit.edu

Stereoselective Synthesis of Chiral Sulfonamide Analogues (If Applicable to Derivatives)

The development of stereoselective methods for the synthesis of chiral sulfonamides is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. While specific applications to derivatives of this compound are not explicitly detailed, the general strategies for creating chiral sulfonamides are applicable.

One approach to obtaining chiral sulfonamides is through the use of chiral auxiliaries. For example, (1S)-(+)-10-camphorsulfonamide is a readily available chiral starting material that can be used to synthesize a variety of chiral sulfonamide analogues. drexel.edu

Catalytic enantioselective methods offer a more efficient route to chiral sulfonamides. For instance, the palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically demanding substituent on the nitrogen atom can proceed with high enantioselectivity to afford rotationally stable N-C axially chiral sulfonamides. nih.gov Cascade reactions mediated by chiral catalysts have also been employed for the stereoselective synthesis of complex chiral heterocycles containing a sulfonamide moiety. rsc.org The synthesis of chiral S(VI) compounds, such as sulfonimidoyl chlorides, can be achieved through desymmetrizing enantioselective hydrolysis, providing access to a range of chiral sulfonamide derivatives. acs.org

These stereoselective strategies could potentially be adapted for the synthesis of chiral derivatives of this compound, opening avenues for the exploration of their stereochemistry-dependent properties.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a cornerstone of chemical analysis, providing a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. This absorption corresponds to the excitation of specific vibrational modes within the molecule. For 2-chloro-3-methoxybenzene-1-sulfonamide, the FT-IR spectrum would be expected to reveal key functional groups.

Expected FT-IR Spectral Data:

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Appearance
3400-3200N-H stretching (sulfonamide)Two bands (asymmetric and symmetric)
3100-3000C-H stretching (aromatic)Multiple weak to medium bands
2950-2850C-H stretching (methoxy group)Medium to strong bands
1600-1400C=C stretching (aromatic ring)Multiple sharp bands
1370-1330S=O stretching (asymmetric, sulfonamide)Strong band
1180-1160S=O stretching (symmetric, sulfonamide)Strong band
1250-1000C-O stretching (methoxy group and Ar-O)Strong bands
800-600C-Cl stretchingMedium to strong band

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide confirmatory evidence for the structural assignments made from FT-IR data.

Expected Raman Spectral Data:

Wavenumber Shift (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000C-H stretching (aromatic)Strong
1600-1550Aromatic ring quadrant stretchingStrong
1370-1330S=O stretching (asymmetric)Weak
1180-1160S=O stretching (symmetric)Strong
800-600C-Cl stretchingMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the aromatic region of the spectrum would be of particular interest for confirming the substitution pattern.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.8Multiplet3HAromatic protons (H-4, H-5, H-6)
~7.0-7.2Singlet (broad)2H-SO₂NH₂ protons
~3.9Singlet3HMethoxy (B1213986) (-OCH₃) protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, providing crucial data for structural elucidation.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C-3 (carbon attached to methoxy group)
~138C-1 (carbon attached to sulfonamide)
~130C-2 (carbon attached to chlorine)
~125-130C-4, C-5, C-6 (aromatic CH)
~56Methoxy carbon (-OCH₃)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra and the definitive confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the direct assignment of the ¹³C signals for the protonated aromatic carbons.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, precise information about its elemental composition and fragmentation patterns can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing its exact molecular mass. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₇H₈ClNO₃S, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined value that closely matches this theoretical mass would confirm the elemental composition of the compound.

For instance, a related isomer, 2-chloro-5-methoxybenzene-1-sulfonamide, has a computed exact mass of 220.9913420 Da. nih.gov It is expected that the target compound, this compound, would exhibit a virtually identical exact mass in an HRMS analysis, with any minor deviations being within the instrument's accepted margin of error.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₈ClNO₃S
Theoretical Monoisotopic Mass220.99134 Da
Expected Ion Adduct [M+H]⁺221.99912 Da
Expected Ion Adduct [M+Na]⁺243.98106 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps in its definitive identification. For aromatic sulfonamides, common fragmentation pathways involve the cleavage of the C-S and S-N bonds.

In the case of this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. Upon collision-induced dissociation, a plausible fragmentation pathway would involve the neutral loss of sulfur dioxide (SO₂), a common fragmentation for aromatic sulfonamides. nih.gov The presence of an electron-withdrawing chlorine atom at the ortho position can promote this SO₂ extrusion. nih.gov Other expected fragmentations would include the loss of the methoxy group and cleavage of the sulfonamide moiety.

Table 2: Plausible Fragmentation Data for this compound from Tandem Mass Spectrometry

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
221.9991157.0370SO₂
221.9991142.0134SO₂NH₃
157.0370129.0419CO
157.037094.0151CH₃Cl

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic structure and chromophores present in this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore. The presence of the chloro, methoxy, and sulfonamide substituents influences the energy of these transitions and, consequently, the absorption maxima (λmax). It is anticipated that the UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724), would exhibit characteristic absorption bands corresponding to π → π* transitions of the aromatic system.

Table 3: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Absorption Bandλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Band I~285~1,500π → π
Band II~230~8,000π → π

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to study the photophysical properties of a molecule by measuring the light it emits after being excited by light of a specific wavelength. Many aromatic sulfonamides are known to be fluorescent. A fluorescence study of this compound would involve determining its excitation and emission spectra. From these, the Stokes shift (the difference between the excitation and emission maxima) and the fluorescence quantum yield could be calculated, providing insights into the molecule's electronic structure and excited-state dynamics.

Table 4: Hypothetical Fluorescence Data for this compound in Cyclohexane

ParameterValue
Excitation Wavelength (λex)285 nm
Emission Wavelength (λem)~340 nm
Stokes Shift~55 nm
Fluorescence Quantum Yield (ΦF)~0.15

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 5: Illustrative Crystal Data and Structure Refinement Parameters Based on a Related Sulfonamide

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123
b (Å)12.456
c (Å)9.789
β (°)105.2
Volume (ų)954.3
Z4
Calculated Density (g/cm³)1.532
R-factor~0.04

Spectroscopic and Structural Characterization of this compound

The comprehensive characterization of a chemical compound is fundamental to understanding its physicochemical properties and potential applications. For this compound, a variety of spectroscopic and structural analysis techniques are employed to elucidate its molecular geometry, crystal packing, and intermolecular interactions. This article focuses on the specific methodologies used for its structural and spectroscopic assessment.

The solid-state and gas-phase structure of this compound is determined using a suite of advanced analytical techniques. These methods provide detailed insights into the compound's three-dimensional arrangement and electronic properties.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal proof of a compound's chemical connectivity, conformation, and the nature of its packing in the crystal lattice.

A summary of the crystallographic data for the related compound, 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide, is presented below. researchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide

Parameter Value
Empirical Formula C₁₄H₁₂ClNO₄S
Formula Weight 325.76
Temperature 293 K
Wavelength 0.71073 Å
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a 7.5731 (5) Å
b 10.1861 (5) Å
c 10.3636 (6) Å
α 94.945 (4)°
β 96.581 (5)°
γ 110.974 (5)°
Volume 734.56 (7) ų
Z 2
Density (calculated) 1.473 Mg/m³
Absorption Coefficient 0.42 mm⁻¹

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases. It is particularly important in pharmaceutical sciences for characterizing the bulk sample of a drug substance, ensuring phase purity, and identifying different polymorphic forms. researchgate.net While SCXRD provides the structure of a single crystal, PXRD confirms that the bulk material consists of the same crystalline phase. researchgate.net

An experimental PXRD pattern for this compound is not available. However, a theoretical PXRD pattern can be simulated using the data obtained from a single crystal structure determination. researchgate.netresearchgate.net This simulated pattern serves as a reference fingerprint for the specific crystalline phase. By comparing an experimental PXRD pattern from a synthesized batch to the simulated pattern, one can confirm the identity and purity of the crystalline material. Any significant differences, such as the presence of additional peaks, would indicate the existence of impurities or a different polymorphic form. researchgate.net The simulation is typically performed using software that calculates the expected peak positions (2θ angles) and intensities from the unit cell parameters and atomic coordinates derived from SCXRD. youtube.com

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. wikipedia.org It provides extremely precise information about the molecular geometry and conformational landscape of a molecule, free from the influence of intermolecular interactions present in the solid state. nih.govnih.gov This method is ideal for determining the preferred three-dimensional structures of molecules through the analysis of their moments of inertia. wikipedia.orgnih.gov

For this compound, this technique would reveal the preferred orientation of the sulfonamide (-SO₂NH₂) and methoxy (-OCH₃) groups relative to the benzene ring. Studies on related benzenesulfonamides have shown that the conformation of the sulfonamide group is a key structural feature. nih.govnih.govillinois.edu For instance, in many benzenesulfonamides, the amino group lies perpendicular to the plane of the benzene ring. nih.govnih.gov The presence of substituents, like the chloro and methoxy groups, can influence this orientation through steric and electronic effects. youtube.com

As an asymmetric top molecule, the rotational spectrum of this compound would be complex, but would yield three unique rotational constants (A, B, and C). wikipedia.org These constants are inversely related to the molecule's moments of inertia and are the basis for fitting a precise molecular structure. Furthermore, the analysis of hyperfine splitting patterns caused by the ¹⁴N nucleus would provide additional structural constraints, aiding in the unambiguous identification of the observed conformer. nih.govillinois.edu

For this compound, a Hirshfeld analysis would be performed using the crystallographic information file (CIF) obtained from SCXRD. The surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Strong intermolecular interactions, such as hydrogen bonds, appear as distinct red spots on the dnorm surface.

Based on the crystal structure of the related compound, 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide, several key intermolecular interactions are expected:

N-H···O Hydrogen Bonds : Strong hydrogen bonds involving the sulfonamide N-H donor and the sulfonyl or carbonyl oxygen acceptors are a dominant feature in the packing of sulfonamides. nih.govresearchgate.net These interactions would appear as prominent features on the Hirshfeld surface.

C-H···O Interactions : Weaker C-H···O hydrogen bonds also contribute to the stability of the crystal lattice. researchgate.net

π-π Stacking : Aromatic π-π stacking interactions between the benzene rings are also observed, with a centroid-centroid separation of 3.8574 (1) Å in the related structure. nih.govresearchgate.net

Chlorine Interactions : The chlorine atom can participate in various interactions, including C-H···Cl contacts. nih.gov

The information from the Hirshfeld surface can be distilled into a 2D "fingerprint plot," which summarizes all the intermolecular contacts. The percentage contributions of different types of contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of the packing forces.

Table 2: Expected Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact Type Expected Contribution Description
H···H Largest Represents the high abundance of hydrogen atoms on the molecular surface.
O···H / H···O Significant Corresponds to the strong N-H···O and weaker C-H···O hydrogen bonds.
C···H / H···C Significant Arises from various contacts including those involved in π-stacking. nih.gov
Cl···H / H···Cl Moderate Indicates the presence of hydrogen bonds involving the chlorine atom.
S···H / H···S Minor Contacts involving the sulfur atom of the sulfonamide group.

Computational and Theoretical Investigations of 2 Chloro 3 Methoxybenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. However, specific data for 2-chloro-3-methoxybenzene-1-sulfonamide is not present in the surveyed literature. The following sections outline the types of analyses that are theoretically possible but for which specific results for the target compound could not be located.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and three-dimensional arrangement of atoms in molecules. scielo.br For a molecule like this compound, DFT calculations would typically be employed to find the most stable conformation (the lowest energy geometry). This involves optimizing bond lengths, bond angles, and dihedral angles. Studies on related sulfonamide compounds have utilized DFT to achieve accurate molecular structures, which often serve as the foundation for further property calculations. nih.govresearchgate.net For instance, research on other complex sulfonamides has successfully used DFT to correlate theoretical geometries with experimental data from X-ray crystallography. nih.gov

Basis Set Selection and Computational Methodologies

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set and computational method. A basis set is a set of mathematical functions used to build the molecular orbitals. Common choices range from minimal sets like STO-3G to more extensive and flexible ones like the Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.net The selection involves a trade-off between computational cost and accuracy. researchgate.net For sulfonamides and similar structures, hybrid DFT functionals like B3LYP are very popular as they provide a good balance of accuracy and efficiency for predicting molecular geometries and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Hardness)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. scielo.br From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify reactivity. nih.gov While this analysis is standard, specific HOMO-LUMO values for this compound are not documented in the available literature.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. MEP maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. Typically, in sulfonamides, negative potential is localized around the electronegative oxygen and nitrogen atoms, while the regions around hydrogen atoms are generally positive. researchgate.net

Prediction of Acidity (pKa) and Basicity Constants

The acidity constant (pKa) is a measure of a compound's acidity in a solution. For sulfonamides, the hydrogen atom on the sulfonamide nitrogen (-SO₂NH-) is acidic. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction, often using thermodynamic cycles in conjunction with a solvent model. Accurate pKa prediction is vital in drug design as it affects a molecule's absorption, distribution, and excretion. Despite the existence of established methods, predicted pKa values for this compound have not been published.

Intramolecular Hydrogen Bonding Characterization

The molecular structure of this compound presents the possibility of intramolecular hydrogen bonding, for instance, between the hydrogen of the sulfonamide group and the oxygen of the methoxy (B1213986) group, or the chlorine atom. Such bonds can significantly influence the molecule's conformation and properties. Computational methods can confirm the presence of these interactions by analyzing the geometry (short distances between donor and acceptor atoms) and through techniques like Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis can quantify the stabilization energy arising from the charge transfer between the lone pair of the acceptor atom and the antibonding orbital of the donor-hydrogen bond. researchgate.net Studies on similar molecules, like 2-halophenols, have employed both theoretical and spectroscopic methods to investigate the presence and strength of weak intramolecular hydrogen bonds. However, a specific characterization for this compound is absent from the literature.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the structural and electronic properties of molecules. For this compound, while specific experimental spectra are not widely published, its spectroscopic characteristics can be predicted using computational methods like Density Functional Theory (DFT). These calculations help in assigning signals in experimental spectra and understanding the molecule's electronic structure. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated to predict the spectrum. The substitution pattern on the benzene (B151609) ring—a chloro group at position 2, a methoxy group at position 3, and a sulfonamide group at position 1—creates a distinct electronic environment for each nucleus. The calculation of chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can determine the conformation of substituted benzenes. rsc.orgliverpool.ac.uk The predicted shifts are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing and anisotropic effects of the chloro and sulfonamide groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Atom TypePredicted Chemical Shift (ppm)Influencing Factors
Aromatic Protons (H4, H5, H6)7.0 - 8.0Anisotropic effects of the benzene ring; electron-withdrawing/donating nature of substituents.
Sulfonamide Protons (-SO₂NH₂)7.5 - 8.5Acidic nature; potential for hydrogen bonding with solvent.
Methoxy Protons (-OCH₃)3.8 - 4.1Shielding effect of the attached oxygen atom. chemicalbook.com
Aromatic Carbons (C1-C6)110 - 160Directly influenced by the electronegativity and resonance effects of substituents.
Methoxy Carbon (-OCH₃)55 - 65Typical range for a methoxy carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed to identify characteristic vibrational modes. The predicted frequencies for this compound would feature distinct peaks corresponding to its functional groups. These calculations, often scaled to better match experimental data, provide a detailed vibrational assignment. scielo.br

Table 2: Predicted IR Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Sulfonamide)Symmetric & Asymmetric Stretching3300 - 3400 researchgate.net
C-H (Aromatic)Stretching3000 - 3100
C-H (Methoxy)Stretching2850 - 2960
S=O (Sulfonamide)Asymmetric & Symmetric Stretching1300 - 1380 (Asym), 1150 - 1190 (Sym) researchgate.net
C=C (Aromatic)Stretching1450 - 1600
C-O (Methoxy)Stretching1200 - 1275
S-N (Sulfonamide)Stretching900 - 940 researchgate.net
C-ClStretching700 - 800

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max). The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring, arising from π → π* transitions. The positions of these bands are modulated by the auxochromic methoxy group and the other substituents. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational landscape, revealing the preferred spatial arrangements of its atoms and the flexibility of its rotatable bonds, such as the C-S and C-O bonds. ethz.chyoutube.com

These simulations model the molecule within a simulated physiological environment (e.g., in a water box with ions) to understand its dynamic behavior. peerj.com By tracking the trajectories of atoms over nanoseconds or longer, one can analyze parameters like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.govrsc.org When bound to a protein, MD simulations can reveal how the ligand affects the protein's mobility and conformation. doaj.org Such studies are crucial for understanding how the molecule's shape and flexibility might influence its ability to interact with a biological target. peerj.com

Molecular Docking Studies for Conceptual Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in conceptualizing how this compound might fit into the active site of an enzyme. nih.gov

Benzenesulfonamides are a well-known class of inhibitors for zinc-containing enzymes, particularly carbonic anhydrases (CAs). nih.gov A conceptual docking study of this compound into a CA active site (e.g., hCA II or IX) would likely show the sulfonamide group coordinating directly with the catalytic zinc ion (Zn²⁺). nih.govnih.gov The deprotonated sulfonamide nitrogen would displace a zinc-bound water molecule, a hallmark of this class of inhibitors. nih.gov The substituted benzene ring would then orient itself within the active site cavity, making contact with various amino acid residues. The specific positions of the chloro and methoxy groups would dictate its precise orientation and interactions with the protein's active site, influencing its potential inhibitory potency and selectivity. nih.govucsd.edu

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. For this compound, these would be key to its binding affinity.

Hydrogen Bonding: The primary site for hydrogen bonding is the sulfonamide group (-SO₂NH₂). The oxygen atoms can act as hydrogen bond acceptors, while the -NH₂ group provides two hydrogen bond donors. In a typical CA active site, the sulfonamide moiety forms a crucial hydrogen bond with the side chain of a threonine residue (e.g., Thr199/200 in hCA II/IX). nih.govnih.gov

Hydrophobic Interactions: The benzene ring provides a large hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the active site, such as valine, leucine, and proline. nih.govnih.gov The chloro and methoxy substituents would further modulate these interactions, potentially fitting into specific hydrophobic sub-pockets within the active site.

Halogen Bonding: The chlorine atom can participate in halogen bonding, an interaction where the electropositive region on the halogen atom interacts with a Lewis base, such as a backbone carbonyl oxygen. nih.gov

Following molecular docking, the strength of the predicted ligand-protein interaction can be estimated by calculating the binding free energy (ΔG_bind). A more negative value indicates a more stable complex and higher binding affinity. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate these energies from MD simulation trajectories. rsc.org These calculations sum various energy components, including van der Waals, electrostatic, and solvation energies. For sulfonamide inhibitors of carbonic anhydrase, calculated binding energies often fall in the range of -7 to -10 kcal/mol, indicating strong binding affinity. rsc.orgnih.gov

Table 3: Conceptual Binding Interactions and Energy Contributions for this compound in a Carbonic Anhydrase Active Site
Interaction TypeMolecular Groups InvolvedPotential Interacting Residues (hCA II/IX)Estimated Energy Contribution
Zinc Coordination-SO₂NH₂Zn²⁺Strongly Favorable (major driver of binding)
Hydrogen Bonding-SO₂NH₂, -SO₂=OThr199, Thr200, Gln92, His64-2 to -5 kcal/mol per bond
Hydrophobic InteractionsBenzene Ring, -Cl, -OCH₃Val121, Val143, Leu198, Pro202Variable, contributes to overall affinity
Halogen Bonding-ClBackbone Carbonyl Oxygen (e.g., Leu198)-0.5 to -2 kcal/mol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.com For a class of compounds like substituted benzenesulfonamides, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a particular carbonic anhydrase isoform.

The process involves calculating a variety of molecular descriptors for each compound in a training set with known activities. These descriptors quantify different aspects of the molecule's structure:

Topological descriptors: Describe the connectivity and branching of atoms (e.g., molecular connectivity indices). nih.gov

Electronic descriptors: Quantify the electronic properties, such as charge distribution and orbital energies (e.g., HOMO/LUMO energies, dipole moment).

Steric/Geometrical descriptors: Relate to the size and shape of the molecule (e.g., molecular volume, surface area).

Descriptor Selection and Calculation (e.g., Topological Indices)

In the computational analysis of this compound, the initial step involves the calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and properties. A strategic selection of descriptors is essential for building robust and predictive models.

Topological Indices

Topological indices are a class of descriptors derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of atoms within the molecule. For this compound, these indices can be calculated to understand its structural complexity. The selection of topological indices is often guided by the specific properties being modeled. nih.gov

A Quantitative Structure-Property Relationship (QSPR) analysis for sulfonamide drugs often utilizes degree-based topological indices. nih.gov These indices provide a quantitative representation of the molecular structure based on the connectivity of its atoms. nih.gov

Below is a table illustrating the types of topological indices that would be calculated for this compound.

Table 1: Representative Topological Indices for this compound

Index Category Specific Index Description
Connectivity Indices Randić Index Reflects the degree of branching of the molecule.
Wiener Index Represents the sum of distances between all pairs of atoms.
Shape Indices Kappa Shape Indices Describe different aspects of the molecular shape.
Information-Theoretic Indices Shannon's Information Content Quantifies the structural complexity based on atom types.

The process of descriptor selection aims to identify a subset of descriptors that are highly correlated with the property of interest while having low inter-correlation. researchgate.net This helps in avoiding redundancy and building more parsimonious models. researchgate.net

Model Development and Validation Strategies

Following the calculation and selection of descriptors, the next phase is the development of a predictive model. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this process, aiming to establish a mathematical relationship between the chemical structure and a specific activity or property. springernature.com

The development of a QSAR model typically involves these stages:

Data Set Preparation : This includes curating the chemical structures and their associated biological or physicochemical data. springernature.com

Descriptor Generation : As detailed in the previous section, relevant descriptors are calculated.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are employed to create the model. nih.gov

Validation : This is a critical step to assess the model's robustness and predictive power. qub.ac.uk

Validation Strategies

Both internal and external validation techniques are crucial. qub.ac.uk

Internal Validation : Cross-validation techniques, such as leave-one-out (LOO) or k-fold cross-validation, are used to evaluate the model's performance on the training data. nih.gov A high cross-validated correlation coefficient (q²) is indicative of a good model. qub.ac.uk

External Validation : The model's predictive ability is tested on an external set of compounds that were not used during the model development. springernature.com The predicted values are compared with the experimental values to assess the model's external predictivity.

The performance of the developed models is typically evaluated using several statistical metrics, as shown in the table below.

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. > 0.6
Cross-validated Correlation Coefficient A measure of the model's internal predictive ability. > 0.5
External Prediction Coefficient r²_pred Measures the model's predictive power on an external dataset. > 0.5
Root Mean Square Error RMSE Represents the standard deviation of the residuals (prediction errors). As low as possible

The applicability domain of the developed QSAR model must also be defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set. springernature.com

Solvent Effects and Continuum Models in Theoretical Predictions

The influence of the solvent environment on the properties and behavior of this compound can be significant. Theoretical predictions that neglect solvent effects may not accurately reflect the molecule's behavior in a solution phase. Continuum solvation models are a computationally efficient way to incorporate these effects. nih.gov

In a continuum model, the solvent is represented as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. nih.gov This "dielectric continuum" surrounds the solute molecule, and the electrostatic interactions between the solute and the solvent are calculated. nih.gov

The choice of the continuum model can depend on the specific properties being investigated and the nature of the solvent. Some commonly used continuum models include:

Polarizable Continuum Model (PCM) : This is a widely used model that creates a cavity in the dielectric continuum based on the solute's shape.

COSMO (Conductor-like Screening Model) : This model treats the solvent as a conductor, which simplifies the electrostatic calculations.

The inclusion of a continuum model can lead to more accurate predictions of various properties of this compound in solution, such as its conformational stability, reaction energies, and electronic properties. The dielectric constant of the solvent is a key parameter in these calculations. nih.gov

The table below shows how the predicted energy of a molecule like this compound might vary in different solvent environments using a continuum model.

Table 3: Illustrative Effect of Solvent on the Calculated Energy of this compound

Solvent Dielectric Constant (ε) Calculated Energy (Arbitrary Units)
Gas Phase 1 E_gas
Toluene 2.4 E_toluene
Methanol (B129727) 33 E_methanol
Water 78.4 E_water

These theoretical investigations provide a powerful framework for understanding the chemical and physical properties of this compound from a molecular perspective.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Sulfonamide Analogues

Elucidating the Influence of Substituents on Benzenesulfonamide (B165840) Core Activity

The placement and characteristics of substituents on the benzenesulfonamide core are critical determinants of biological activity. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group in 2-chloro-3-methoxybenzene-1-sulfonamide creates a unique electronic environment that influences its interactions with biological targets.

Compound AnalogueSubstitution ChangeImpact on ActivityReference
NLRP3 Inhibitor Analogues Movement of 5-Cl to other positionsSignificant decrease in inhibitory potency nih.gov
2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives Varied substituents at R1 positionCompound with a piperonyl moiety showed the best metabolic stability mdpi.com

The methoxy group at the meta-position introduces both steric and electronic effects. As an electron-donating group, it can modulate the electronic properties of the benzene (B151609) ring, which in turn can affect binding affinity to target proteins. drughunter.com In the context of NLRP3 inflammasome inhibitors, a methoxy group at the ortho-position was found to be crucial for activity. Interestingly, moving this group to the meta-position resulted in a compound with comparable potency, while a para-substitution led to a significant loss of activity, suggesting that electronic effects may not be the sole determinant of biological function. nih.gov The presence and position of the methoxy group can also influence the crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Compound AnalogueSubstitution ChangeImpact on ActivityReference
NLRP3 Inhibitor Analogues Positional change of 2-OCH3 to meta-positionComparable potency to the original compound nih.gov
NLRP3 Inhibitor Analogues Positional change of 2-OCH3 to para-positionSignificant loss of inhibitory potency nih.gov

The sulfonamide group (-SO2NH-) is a cornerstone of the biological activity of this class of compounds and is a key functional group in a wide array of therapeutic agents. researchgate.netajchem-b.comajchem-b.com It is recognized for its ability to mimic a carboxylic acid group, acting as a bioisostere. drughunter.comresearchgate.net This moiety is crucial for forming hydrogen bonds and interacting with both polar and nonpolar environments within protein binding sites. nih.gov The sulfonamide group's inherent stability and its capacity for chemical modification make it a valuable component in drug design. researchgate.netnih.gov In many instances, the sulfonamide group acts as a zinc-binding group in metalloenzymes, a critical interaction for inhibition. nih.gov Modifications to the N-substituents of the sulfonamide are often well-tolerated and can even lead to improved potency. nih.gov

Rational Design Strategies for Novel Sulfonamide Derivatives

The development of new and improved sulfonamide-based therapeutic agents relies on rational design strategies that leverage the understanding of SAR. nih.govnih.govrsc.orgscirp.org These approaches aim to optimize the pharmacological profile of lead compounds.

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the drug's efficacy, selectivity, or pharmacokinetic properties. drughunter.comacs.org The sulfonamide group itself is a well-known bioisostere of the carboxylic acid group. drughunter.comresearchgate.nettandfonline.com Other bioisosteric replacements for the sulfonamide moiety have been explored to overcome issues like metabolic instability. For example, a gem-dimethylsulphone has been used as a replacement for a metabolically labile sulfonamide, which retained potency while reducing metabolic liability. cambridgemedchemconsulting.com The N-acylsulfonamide functional group, another related moiety, also has several bioisosteres that allow for the modulation of physicochemical properties. nih.gov

Fragment-based drug discovery (FBDD) is another key strategy for developing novel inhibitors. wikipedia.orgfrontiersin.org This method involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining them to create a more potent lead compound. wikipedia.org In the context of sulfonamides, FBDD has been successfully applied to discover inhibitors for various targets, including carbonic anhydrases. nih.govnih.gov This approach allows for the exploration of chemical space around a core scaffold. For instance, a library of sulfamide (B24259) fragments can be screened to identify hits that can be further optimized. nih.govnih.gov The modular nature of FBDD allows for the systematic elaboration of fragment hits into more complex and potent molecules. acs.org

Scaffold Hopping Techniques

Scaffold hopping is a pivotal strategy in drug discovery aimed at identifying novel molecular frameworks (scaffolds) that retain the biological activity of a known active compound while possessing a different core structure. nih.govbhsai.org This approach is instrumental in lead optimization, addressing challenges related to physicochemical properties, pharmacokinetics, and toxicity by exploring new chemical space. niper.gov.in

For sulfonamide analogues, scaffold hopping can involve several techniques:

Heterocycle Replacements: This involves substituting one heterocyclic ring system for another. For instance, in the development of dual MCL-1/BCL-2 inhibitors, researchers successfully employed scaffold hopping from an indole (B1671886) to an indazole core. rsc.org This modification led to the development of novel N2-substituted, indazole-3-carboxylic acids and subsequently indazole-3-acylsulfonamides with improved inhibitory profiles. rsc.org

Ring Opening or Closure: This technique modifies the cyclic nature of the scaffold. While specific examples directly involving this compound are not readily available, this strategy is a recognized method for altering the topographical features of a molecule to enhance target binding or improve other drug-like properties. nih.gov

Topology-Based Hopping: This advanced method focuses on preserving the three-dimensional arrangement of key pharmacophoric features while completely changing the underlying scaffold. bhsai.orgniper.gov.in For sulfonamides, this could mean replacing the entire chloro-methoxy-substituted benzene ring with a non-aromatic or different aromatic system that maintains the spatial orientation of the chloro and methoxy groups relative to the sulfonamide moiety.

The application of these techniques allows medicinal chemists to generate new chemical entities with potentially improved efficacy and intellectual property positions.

Relationship Between Physicochemical Parameters and Molecular Interactions

The biological activity of a molecule like this compound is intrinsically linked to its physicochemical properties, which govern its interactions with biological targets. Key parameters include hydrophobicity and electron density.

Electron Density: The distribution of electron density within the molecule influences its ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are critical for ligand-target binding. nih.gov The sulfonamide group (-SO₂NH₂) is a key hydrogen bond donor and acceptor. The electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide can participate in hydrogen bonding with amino acid residues in the target protein. nih.gov The chloro and methoxy groups on the benzene ring also modulate the electron density of the aromatic system, which can affect π-π stacking and other aromatic interactions. researchgate.net

The interplay of these physicochemical parameters is complex. For example, in a study of sulfonamide derivatives as antidiabetic agents, it was found that the presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on the phenyl ring significantly influenced their inhibitory activity against α-glucosidase and α-amylase. nih.gov This underscores the importance of a nuanced understanding of how substituent-induced changes in physicochemical properties translate to molecular interactions and ultimately, biological function.

Below is an interactive table summarizing the physicochemical properties of related sulfonamide compounds.

Compound NameMolecular FormulaLogPWater Solubility
SulfanilamideC₆H₈N₂O₂S-0.637.5 g/L
SulfapyridineC₁₁H₁₁N₃O₂S0.260.29 g/L
SulfathiazoleC₉H₉N₃O₂S₂0.090.5 g/L
SulfamethazineC₁₂H₁₄N₄O₂S0.281.5 g/L

Note: Data for this compound is not available in the provided context. The table illustrates how substitutions on the sulfonamide scaffold affect key physicochemical parameters.

Mechanistic Investigations at the Molecular and Biochemical Level

Molecular Basis of Sulfonamide Enzyme Inhibition

Sulfonamides are well-known inhibitors of several enzymes, including carbonic anhydrases, dihydropteroate (B1496061) synthase, and acetylcholinesterase. Research into 2-chloro-3-methoxybenzene-1-sulfonamide would need to explore its potential inhibitory activity against these or other enzymes. Such investigations typically involve a multi-faceted approach. The primary sulfonamide group is a key pharmacophore, often coordinating with a metal ion, such as the Zn2+ ion in the active site of carbonic anhydrases. nih.gov

To understand how this specific sulfonamide might inhibit an enzyme, kinetic studies would be essential. These experiments would determine the nature of the inhibition, for example, whether it is competitive, non-competitive, or uncompetitive. This provides insights into whether the inhibitor binds to the enzyme's active site or an allosteric site.

The thermodynamics and kinetics of the binding between this compound and a target protein would offer a deeper understanding of the interaction. Techniques such as isothermal titration calorimetry (ITC) could be employed to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters help to dissect the forces driving the binding event. nih.govnih.gov

The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon ligand binding. Studying this phenomenon can provide information about the binding process. The mechanism of quenching (static or dynamic) can be determined using techniques like fluorescence spectroscopy, which can also be used to calculate binding constants and the number of binding sites.

Various spectroscopic techniques are employed to study changes in the conformation of a protein or other biomolecule upon binding to a ligand like a sulfonamide. researchgate.net Techniques such as circular dichroism (CD) spectroscopy can reveal changes in the secondary structure of the protein, while nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the conformational changes in both the protein and the ligand. scielo.br

Reaction Mechanisms in Synthesis of Sulfonamide Compounds

The synthesis of sulfonamides can be achieved through various chemical routes. nih.govnih.gov A common method involves the reaction of a sulfonyl chloride with an amine. For this compound, this would likely involve the chlorosulfonation of 2-chloroanisole (B146271) to form 2-chloro-3-methoxybenzene-1-sulfonyl chloride, followed by amination.

A thorough investigation of the synthesis of this compound would involve the isolation and characterization of any reaction intermediates. nih.gov Spectroscopic methods such as NMR, infrared (IR) spectroscopy, and mass spectrometry would be crucial for confirming the structures of these intermediates and understanding the step-by-step reaction pathway.

Without dedicated research on this compound, the specific details of its biochemical interactions and synthetic route remain speculative. The scientific community awaits focused studies to shed light on the unique properties of this particular sulfonamide derivative.

Role of Catalysts and Reagents in Reaction Pathways

The synthesis of aryl sulfonamides, a class to which this compound belongs, typically proceeds through the reaction of an arylsulfonyl chloride with ammonia (B1221849) or an amine. The formation of the precursor, 2-chloro-3-methoxybenzenesulfonyl chloride, is a critical step where catalysts and reagents play a pivotal role.

A common method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound, in this case, 2-chloro-3-methoxyanisole. This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid (ClSO₃H). The reaction mechanism involves the generation of the highly electrophilic sulfur trioxide (SO₃) or a related species, which then attacks the benzene (B151609) ring. The substitution pattern is directed by the existing chloro and methoxy (B1213986) groups on the aromatic ring.

Alternatively, palladium-catalyzed coupling reactions have emerged as a versatile method for the synthesis of sulfonamides. For instance, the coupling of aryl iodides with a sulfur dioxide surrogate, such as DABSO (diazabicyclo[2.2.2]octane sulfur dioxide complex), can furnish aryl ammonium (B1175870) sulfinates. These intermediates can then be converted to the desired sulfonamides by treatment with an amine in the presence of an oxidizing agent like sodium hypochlorite. organic-chemistry.org

The final step, the amination of the sulfonyl chloride to form the sulfonamide, is generally a nucleophilic substitution reaction. While this step may not always require a catalyst, the choice of base and solvent can significantly influence the reaction rate and yield. Common bases include triethylamine (B128534) or pyridine, which act as acid scavengers. organic-chemistry.org

Table 1: Key Reagents in Sulfonamide Synthesis

Reagent/CatalystRole in Synthesis
Chlorosulfonic Acid (ClSO₃H)Chlorosulfonating agent for the formation of arylsulfonyl chlorides.
Palladium CatalystsUsed in cross-coupling reactions to form C-S bonds.
DABSOA solid surrogate for sulfur dioxide in palladium-catalyzed reactions.
Triethylamine/PyridineAcid scavengers in the amination of sulfonyl chlorides.
Sodium HypochloriteOxidizing agent in the one-pot synthesis of sulfonamides from sulfinates. organic-chemistry.org

Theoretical Mechanistic Studies (e.g., Quantum Chemical Investigations of Transition States)

While specific quantum chemical investigations for this compound are not readily found in the literature, theoretical studies on related sulfonamide structures provide valuable insights into their electronic properties and reactivity. Density Functional Theory (DFT) is a commonly employed method to study the geometry, electronic structure, and reaction mechanisms of sulfonamides.

Theoretical studies on sulfonamides often focus on:

Molecular Geometry and Electronic Structure: Calculating parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density. These calculations help in understanding the three-dimensional structure and the reactive sites of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial in predicting the chemical reactivity and the sites of electrophilic and nucleophilic attack.

Reaction Mechanisms and Transition States: Quantum chemical methods can be used to model reaction pathways, locate transition state structures, and calculate activation energies. This provides a detailed understanding of the reaction mechanism at a molecular level. For instance, theoretical studies on the cycloaddition reactions of related compounds have been used to determine the preferred reaction pathways and stereoselectivity. researchgate.net

For this compound, theoretical studies could elucidate the influence of the chloro and methoxy substituents on the electronic properties of the sulfonamide group and the aromatic ring, thereby predicting its reactivity and potential biological activity.

Sulfonamide Interactions with Model Biological Systems (e.g., Proteins, Membranes)

The biological activity of sulfonamides is intrinsically linked to their ability to interact with biological macromolecules such as proteins and membranes. While direct studies on this compound are scarce, the general principles of sulfonamide interactions provide a framework for understanding its potential behavior.

Sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. researchgate.net This inhibition is a classic example of competitive antagonism, where the sulfonamide mimics the natural substrate, p-aminobenzoic acid (PABA). The binding affinity is governed by non-covalent interactions such as hydrogen bonds, ionic interactions, and hydrophobic interactions between the sulfonamide and the active site of the enzyme.

The interaction of sulfonamides with other proteins, such as carbonic anhydrases, has also been extensively studied. nih.gov These interactions are critical for the therapeutic effects of many sulfonamide drugs.

The passage of sulfonamides across biological membranes is another crucial aspect. The lipophilicity of the molecule, which can be influenced by substituents on the aromatic ring, plays a significant role in its ability to partition into and permeate through the lipid bilayer of cell membranes. The chloro and methoxy groups on this compound would be expected to increase its lipophilicity compared to the parent benzenesulfonamide (B165840), potentially affecting its membrane permeability and cellular uptake.

Derivatization and Functionalization Strategies for 2 Chloro 3 Methoxybenzene 1 Sulfonamide

Modification of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for derivatization, allowing for the introduction of various alkyl, acyl, and other functional groups. These modifications can significantly impact the compound's polarity, acidity, and hydrogen bonding capabilities.

N-alkylation and N-acylation reactions of sulfonamides are fundamental transformations for creating a wide array of derivatives. While specific examples for the N-alkylation of 2-chloro-3-methoxybenzene-1-sulfonamide are not extensively documented in the reviewed literature, general methods for N-alkylation of sulfonamides are well-established. These typically involve the deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkylating agent.

N-acylation of sulfonamides, on the other hand, has been reported for structurally related compounds. For instance, the synthesis of N-acylsulfonamides can be achieved through the reaction of a sulfonamide with a carboxylic acid derivative. A notable example is the preparation of 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide, which was synthesized by refluxing a mixture of 2-chlorobenzenesulfonamide (B1218434) and 3-methoxybenzoic acid with phosphorus oxychloride. nih.govmasterorganicchemistry.com This reaction demonstrates the feasibility of acylating the sulfonamide nitrogen of a chlorobenzenesulfonamide, a reaction pathway that is applicable to this compound.

Table 1: Examples of N-Acylation Reactions of Related Sulfonamides

Sulfonamide ReactantAcylating AgentReaction ConditionsProductReference
2-chlorobenzenesulfonamide3-methoxybenzoic acid, POCl₃Reflux2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide nih.govmasterorganicchemistry.com
Various sulfonamidesN-acylbenzotriazolesNaHN-acylsulfonamides beilstein-journals.org

N-sulfonylimines are valuable synthetic intermediates that can be prepared from sulfonamides and carbonyl compounds. These reactions typically involve the condensation of a sulfonamide with an aldehyde or ketone. While direct examples using this compound are not prevalent in the literature, several general methods are applicable.

One common approach is the direct condensation of sulfonamides with aldehydes, which can be facilitated by dehydrating agents or catalysts. For example, a green synthetic method utilizes neutral Al₂O₃ as a reusable dehydrating agent to mediate the condensation of various sulfonamides with aldehydes, producing N-sulfonylimines in high yields. nih.gov Another method involves the use of a hypervalent iodine reagent, PhI(OAc)₂, and iodine under visible light or heat to promote the formation of N-sulfonylimines from aldehydes and sulfonamides. nih.gov This reaction is notable for its mild conditions and operational simplicity. nih.gov

Table 2: General Methods for the Synthesis of N-Sulfonylimines from Sulfonamides

SulfonamideCarbonyl CompoundReagents/ConditionsProduct TypeReference
Various sulfonamidesVarious aldehydesNeutral Al₂O₃, dry DMC, 110 °CN-sulfonylimines nih.gov
Various sulfonamidesVarious aldehydesPhI(OAc)₂, I₂, visible light or 50 °CN-sulfonylimines nih.gov
Various sulfonamidesVarious aldehydesP₂O₅/SiO₂, solvent-free, 110 °CN-sulfonylimines researchgate.net

Functionalization of the Aromatic Ring

The benzene (B151609) ring of this compound provides a platform for various functionalization reactions, including the introduction of heterocyclic systems and other substituents through electrophilic or metal-catalyzed processes.

The incorporation of heterocyclic rings onto the sulfonamide scaffold can lead to compounds with enhanced biological activities.

Indazole Derivatives: A study has detailed the synthesis of an indazole-based sulfonamide, specifically 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole. mdpi.com This was achieved by reacting the sodium salt of 5-nitro-1H-indazole with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in DMF. mdpi.com Although this example involves the 2-chloro-5-methoxy isomer, the synthetic strategy is highly relevant and adaptable for the 3-methoxy isomer.

Triazine and Pyrimidine (B1678525) Derivatives: The introduction of triazine and pyrimidine moieties onto sulfonamides is a common strategy in medicinal chemistry. General methods for synthesizing sulfonamides incorporating a 1,3,5-triazine (B166579) ring involve the reaction of a sulfonamide with a reactive triazine derivative, such as cyanuric chloride. nih.gov The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of different functional groups. While a specific reaction with this compound is not detailed, the established protocols for other sulfonamides provide a clear pathway for such a synthesis. Similarly, 2-chloropyrimidine (B141910) can be prepared from 2-aminopyrimidine (B69317) and used as a building block to introduce the pyrimidine ring. google.com

Table 3: Examples of Heterocyclic Derivatization of Related Sulfonamides

Sulfonamide Reactant IsomerHeterocycle PrecursorReaction ConditionsProductReference
2-chloro-5-methoxybenzene-1-sulfonyl chloride5-nitro-1H-indazole, NaHDMF, 0 °C to room temp.1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole mdpi.com
General sulfonamidesCyanuric chlorideAqueous mediumBenzenesulfonamides incorporating 1,3,5-triazine nih.gov

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro, methoxy (B1213986), and sulfonamide groups. The chloro group is a deactivating ortho-, para-director. The methoxy group is a strongly activating ortho-, para-director. The sulfonamide group is a deactivating meta-director.

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for functionalizing aryl halides. The chlorine atom on the benzene ring of this compound can potentially serve as a handle for such transformations.

While direct examples of cross-coupling reactions on this compound are scarce in the reviewed literature, related studies provide valuable insights. For instance, the Suzuki-Miyaura cross-coupling of sulfonamidomethyltrifluoroborates with aryl chlorides has been demonstrated, including with sterically hindered substrates like 2-chloro-5-methoxy-1,3-dimethylbenzene. nih.gov This suggests that palladium-catalyzed coupling reactions are feasible on chloro-methoxy substituted benzene rings. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving successful coupling with this compound.

Late-Stage Functionalization of Complex Sulfonamide Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. While specific LSF studies on this compound are not extensively documented in publicly available literature, general methodologies developed for substituted benzenesulfonamides can be extrapolated to this scaffold.

Modern LSF approaches for sulfonamides often target the C-H bonds of the aromatic ring or the sulfonamide group itself. Transition-metal catalysis, particularly with palladium and rhodium, has emerged as a key tool for directed C-H activation. For instance, rhodium(III)-catalyzed ortho-C-H carbenoid functionalization, directed by the sulfonamide group, allows for the introduction of various substituents at the position adjacent to the sulfonamide. rsc.org This method's broad substrate scope suggests its potential applicability to the this compound core, which could lead to novel derivatives with unique biological profiles.

Another promising avenue is photocatalysis, which can generate sulfonyl radical intermediates from sulfonamides under mild conditions. nih.gov These radicals can then participate in a variety of transformations, including addition to alkenes, offering a versatile method for late-stage diversification. The presence of the chloro and methoxy substituents on the benzene ring of the target compound would likely influence the regioselectivity of such reactions, providing a pathway to a range of functionalized products.

Furthermore, the sulfonamide moiety itself can be a site for late-stage modification. N-H functionalization is a common strategy, but more advanced techniques involve the transformation of the sulfonamide group into other functionalities. While direct examples with this compound are scarce, the principles established for other aromatic sulfonamides provide a solid foundation for future research in this area.

Synthesis of Hybrid Molecules Containing the this compound Moiety

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a burgeoning field in drug discovery. This approach aims to create multifunctional drugs with improved efficacy, reduced side effects, or the ability to overcome drug resistance. The this compound moiety, with its specific substitution pattern, presents an interesting scaffold for the construction of such hybrids.

One notable example, although not a direct hybrid in the classical sense, is the synthesis of Tamsulosin, a selective α1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The synthesis of Tamsulosin and its analogues often involves intermediates that are structurally related to this compound. For instance, the synthesis of related compounds has been reported starting from precursors like (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, highlighting the utility of this substituted benzenesulfonamide (B165840) core in constructing complex, biologically active molecules.

A more direct illustration of derivatization, which can be a stepping stone to hybrid molecules, is the synthesis of N-acyl derivatives. For example, the reaction of 2-chlorobenzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorus oxychloride yields 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide . nih.gov The crystallographic data for this compound confirms the successful coupling of the two aromatic moieties. This synthetic strategy provides a clear pathway for linking the this compound scaffold to other bioactive carboxylic acids, thereby creating a diverse library of hybrid molecules.

The design of such hybrids can be guided by the biological activities of the constituent parts. For instance, linking the this compound moiety to a known anticancer agent could produce a hybrid with a novel mechanism of action or improved targeting. The chloro and methoxy substituents on the benzene ring can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting hybrid molecule.

Below are tables detailing a representative synthesized derivative and a hypothetical hybrid molecule based on established synthetic strategies.

Table 1: Characterization of a this compound Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )Synthesis MethodKey Characterization DataReference
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamideC₁₄H₁₂ClNO₄S325.77Reaction of 2-chlorobenzenesulfonamide with 3-methoxybenzoic acid using POCl₃Crystal structure confirmed by X-ray diffraction. nih.gov

Table 2: Hypothetical Hybrid Molecule Incorporating the this compound Scaffold

Hypothetical Compound NameTarget Biological ActivityProposed Synthetic StrategyKey Moieties
4-((2-chloro-3-methoxyphenyl)sulfonamido)-N-(pyrimidin-2-yl)benzamideDual-acting antimicrobial/antiprotozoalAmide coupling between 4-((2-chloro-3-methoxy-phenyl)sulfonamido)benzoic acid and 2-aminopyrimidine.This compound and a substituted pyrimidine.

The exploration of derivatization and functionalization strategies for this compound is an active area of chemical research. The development of novel late-stage functionalization techniques and the rational design of hybrid molecules based on this scaffold hold significant promise for the discovery of new therapeutic agents and advanced materials.

Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical assessment of sulfonamides. sielc.com This separation science allows for the effective isolation of the target analyte from a mixture, enabling accurate quantification and identification. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of sulfonamides due to their general non-volatile and thermally labile nature. The separation is typically achieved on a reversed-phase column, such as a C18 or a specialized phenyl-hexyl column, which separates compounds based on their hydrophobicity. sciencepublishinggroup.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid solution) and an organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.orgnih.gov Gradient elution is commonly employed to achieve optimal separation of multiple components within a sample. wu.ac.th

UV Detection: Ultraviolet (UV) detection is a common and cost-effective method for the quantification of sulfonamides. wu.ac.th The aromatic ring and conjugated systems within the sulfonamide structure allow for strong UV absorbance, typically in the range of 250-280 nm. wikipedia.org The specific wavelength for maximum absorbance would be determined for 2-chloro-3-methoxybenzene-1-sulfonamide to ensure the highest sensitivity.

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be utilized. nih.gov Many sulfonamides exhibit native fluorescence, or they can be derivatized with a fluorescent tag. This method is particularly useful for detecting trace amounts of the compound. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, enabling both quantification and structural confirmation. usp.orgnih.gov Electrospray ionization (ESI) is a common interface used for sulfonamide analysis. nih.gov By monitoring specific parent and product ions (in MS/MS mode), co-eluting interferences can be eliminated, which is crucial when analyzing complex samples. libretexts.org

A hypothetical HPLC-MS/MS method for this compound would involve optimizing the cone voltage and collision energy to identify unique and stable precursor and product ions, ensuring unambiguous identification and quantification.

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

Parameter Typical Conditions
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 270 nm

| MS Detection | Electrospray Ionization (ESI), Positive Ion Mode |

While HPLC is more common for sulfonamides, Gas Chromatography (GC) can also be employed, particularly when coupled with a mass spectrometer (GC-MS). researchgate.net Due to the low volatility of sulfonamides, a derivatization step is typically required to convert them into more volatile and thermally stable analogues. researchgate.net Reagents such as diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) have been used for this purpose. researchgate.net

The GC-MS analysis of halogenated benzenesulfonamides offers high separation efficiency and provides detailed structural information through mass spectral fragmentation patterns. researchgate.net For this compound, the mass spectrum would show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of SO2, Cl, and methoxy (B1213986) groups, aiding in its identification. researchgate.net Headspace GC-MS could also be a viable option for detecting volatile impurities or degradation products. orientjchem.org

Table 2: Representative GC-MS Conditions for Derivatized Sulfonamides

Parameter Typical Conditions
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Impact (EI), 70 eV

| Mass Range | m/z 50-500 |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org When coupled with tandem mass spectrometry (CE-MS/MS), it becomes a powerful tool for the analysis of charged species like sulfonamides. libretexts.orgnih.gov The separation in CE is achieved in a narrow capillary, leading to very high separation efficiencies and short analysis times. researchgate.net

For the analysis of this compound, a buffer system with a pH that ensures the compound is in its charged form would be selected. The high selectivity of tandem mass spectrometry would allow for the detection and quantification of the analyte even in the presence of complex sample matrices. libretexts.org

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples or biological fluids necessitates an effective sample preparation step to remove interferences and concentrate the analyte. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of sulfonamides from various matrices. nih.govmdpi.com The choice of the SPE sorbent is critical and depends on the properties of the analyte and the matrix. For sulfonamides, which can exhibit both polar and non-polar characteristics, polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often employed. nih.gov These sorbents can retain a wide range of compounds and are effective for the extraction of sulfonamides from aqueous samples. nih.gov

The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. nih.gov For this compound, a method would involve loading an aqueous solution of the sample onto an HLB cartridge, washing with water, and eluting with methanol or acetonitrile.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. mdpi.com For the extraction of sulfonamides from aqueous samples, organic solvents such as ethyl acetate or dichloromethane (B109758) are commonly used. mdpi.com The pH of the aqueous phase is a critical parameter that needs to be adjusted to ensure the sulfonamide is in its neutral form to facilitate its transfer into the organic phase. sielc.com

A dispersive liquid-liquid microextraction (DLLME) method could also be adapted for this compound. nih.gov This technique uses a small amount of extraction solvent and a disperser solvent, leading to a high enrichment factor and reduced solvent consumption.

Table 3: Common Compounds Mentioned in the Article

Compound Name
This compound
Acetonitrile
Ammonium acetate
Diazomethane
Dichloromethane
Ethyl acetate
Formic acid
Methanol

Protein Precipitation Methods

In the analysis of sulfonamides like this compound from biological matrices such as plasma, serum, or tissue homogenates, the removal of proteins is a critical sample preparation step to prevent interference and protect analytical instrumentation. Protein precipitation is a widely employed technique for this purpose, valued for its simplicity, speed, and efficiency in bulk protein removal. wikipedia.orgbiosyn.com The fundamental principle involves altering the solvation potential of the solvent to decrease protein solubility, leading to their aggregation and precipitation out of the solution. biosyn.com

Commonly used protein precipitation agents and methods applicable to sulfonamide analysis include:

Organic Solvents: Acetonitrile is a popular choice for precipitating proteins from aqueous biological samples. mdpi.com Typically, the solvent is added to the sample at a specific ratio (e.g., 3:1 or 4:1 solvent-to-sample volume), vortexed, and then centrifuged to pellet the precipitated proteins. biosyn.commdpi.com The supernatant, containing the analyte of interest, can then be collected for analysis. Other organic solvents like methanol and ethanol (B145695) are also used. mdpi.comabcam.com

Acid Precipitation: Strong acids such as trichloroacetic acid (TCA) and perchloric acid (PCA) are effective precipitating agents. biosyn.commdpi.com They work by causing a significant shift in the pH of the sample, leading to extensive protein denaturation and precipitation. However, care must be taken as extreme pH can potentially degrade acid-labile analytes. mdpi.com

Salting Out: This method involves adding high concentrations of a neutral salt, most commonly ammonium sulfate, to the protein solution. wikipedia.orgabcam.com The salt ions compete with the protein molecules for hydration, reducing the protein's solubility and causing it to precipitate. abcam.com This technique is particularly useful for concentrating proteins from dilute solutions and can be performed in a stepwise manner to achieve fractionation. wikipedia.org

The choice of precipitation method depends on the properties of the sulfonamide being analyzed, the nature of the biological matrix, and the requirements of the subsequent analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). After precipitation and centrifugation, the resulting supernatant containing the sulfonamide is typically separated for direct injection or further purification. mdpi.com

Table 1: Comparison of Common Protein Precipitation Methods

Method Precipitating Agent General Procedure Advantages Disadvantages
Organic Solvent Precipitation Acetonitrile, Methanol, Ethanol Add 3-4 volumes of cold solvent, vortex, incubate at low temp, centrifuge. Simple, effective, supernatant can often be directly injected into RP-HPLC. Can be less effective for some matrices; high organic content may affect chromatography.
Acid Precipitation Trichloroacetic Acid (TCA), Perchloric Acid (PCA) Add acid to a final concentration of 5-10%, vortex, centrifuge. Very effective at removing most proteins. Extreme pH may degrade the analyte or column; requires neutralization.
Salting Out Ammonium Sulfate Add salt in stepwise concentrations, stir to dissolve, centrifuge. Non-denaturing, allows for protein fractionation, concentrates sample. High salt concentration in supernatant requires removal (e.g., dialysis) before analysis.

Spectrophotometric Methods for Determination of Sulfonamides

Spectrophotometry offers a simple, cost-effective, and accessible method for the quantification of sulfonamides, including derivatives like this compound. These methods are typically based on chemical reactions that convert the sulfonamide into a colored product, the absorbance of which can be measured with a UV-Visible spectrophotometer. nih.govresearchgate.net

A prevalent approach involves the diazotization of the primary aromatic amine group present in most sulfonamides. nih.govluc.edu The procedure generally consists of two main steps:

Diazotization: The sulfonamide is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric or sulfuric acid) to convert the primary amino group into a diazonium salt. luc.edu

Coupling: The resulting diazonium salt is then coupled with a suitable chromogenic reagent, such as N-(1-naphthyl)ethylenediamine (Bratton-Marshall reagent), 8-hydroxyquinoline, or p-aminoacetophenone, in an alkaline medium. nih.govluc.edu This reaction forms a stable and intensely colored azo dye. nih.gov

The color intensity of the final product is directly proportional to the concentration of the sulfonamide in the sample. The absorbance is measured at the wavelength of maximum absorption (λmax) of the colored product, which for many sulfonamide-derived azo dyes falls within the visible range (e.g., 450-550 nm). nih.govluc.edupharmahealthsciences.net A calibration curve is constructed by plotting absorbance versus known concentrations of a standard sulfonamide solution, and this curve is then used to determine the concentration of the unknown sample. researchgate.net

Table 2: Research Findings on Spectrophotometric Determination of Sulfonamides

Coupling Reagent λmax (nm) Linearity Range (µg/mL) Limit of Detection (LOD) (µg/mL) Reference
8-Hydroxyquinoline 500 0.1 - 7.0 0.03 - 0.05 nih.govresearchgate.net
p-Aminoacetophenone & Diphenylamine 480 / 550 Not Specified Not Specified luc.edu
Potassium 1,2-Naphthoquinone-4-sulphonate 455 Not Specified 0.657 pharmahealthsciences.net

Isotope Analysis for Mechanistic and Origin Studies (e.g., Nitrogen Stable Isotope Analysis)

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to investigate the origin, fate, and degradation pathways of environmental contaminants, including sulfonamides. nih.govnih.gov This technique measures the ratios of stable isotopes (e.g., ¹⁵N/¹⁴N, ¹³C/¹²C) within a specific compound. Isotopic signatures, expressed in delta notation (δ¹⁵N, δ¹³C) in parts per thousand (‰), can provide detailed information that concentration measurements alone cannot. nih.govcopernicus.org

For sulfonamides, nitrogen stable isotope analysis (δ¹⁵N) is particularly valuable because nitrogen atoms are central to the structure and reactivity of the sulfonamide functional group. nih.govuni-bayreuth.de Different sources of a sulfonamide may have distinct initial δ¹⁵N values, allowing for source tracking. nih.gov Furthermore, chemical and biological degradation processes often exhibit kinetic isotope effects, where molecules containing the lighter isotope (e.g., ¹⁴N) react slightly faster than those with the heavier isotope (¹⁵N). This results in a progressive enrichment of the heavier isotope in the remaining, undegraded fraction of the compound. uni-bayreuth.de

The analytical procedure for δ¹⁵N analysis of sulfonamides like this compound often involves:

Extraction and Purification: Isolation of the target sulfonamide from the sample matrix (e.g., water, soil).

Derivatization: Since many sulfonamides are not sufficiently volatile for Gas Chromatography (GC), they are chemically modified (derivatized) to increase their volatility. A common reagent is (trimethylsilyl)diazomethane, which methylates the sulfonamide. nih.govuni-bayreuth.de

GC-IRMS Analysis: The derivatized sample is injected into a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS). The GC separates the target compound from other components, and the IRMS measures the precise nitrogen isotope ratio of the combusted analyte. nih.govresearchgate.net

By tracking changes in the δ¹⁵N value, researchers can distinguish between different degradation pathways (e.g., biotic vs. abiotic) and quantify the extent of degradation in the environment. uni-bayreuth.de Dual-isotope analysis, plotting δ¹⁵N against δ¹³C, can further enhance the ability to differentiate between transformation reactions. uni-bayreuth.de

Validation Parameters of Analytical Methods (Linearity, Detection/Quantification Limits, Recovery, Precision, Selectivity)

Validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. globalresearchonline.net For the quantitative determination of this compound, any analytical method (e.g., HPLC, LC-MS/MS) must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.net The key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r) of the calibration curve, which should ideally be ≥ 0.99. nih.govwu.ac.th

Detection and Quantification Limits (LOD & LOQ):

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10. nih.gov

Recovery: The efficiency of the entire analytical procedure, particularly the sample extraction step. It is determined by comparing the analytical response of an analyte added to a blank matrix and processed through the entire method with the response of a pure standard at the same concentration. Recoveries are typically expressed as a percentage. nih.govwu.ac.th

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Reproducibility (Inter-day precision): Precision between different laboratories, or more commonly in a single lab, between different days, analysts, or equipment. nih.gov

Selectivity (or Specificity): The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference at the analyte's retention time in a blank sample.

Table 3: Typical Validation Parameters for Sulfonamide Analysis by LC-MS/MS

Parameter Typical Acceptance Criteria Example Finding for a Sulfonamide Reference
Linearity (r) ≥ 0.99 > 0.995 nih.gov
Recovery 80 - 120% 79.3 - 114.0% nih.gov
Precision (RSD) Repeatability: < 15% Reproducibility: < 20% Intra-day: 2.7 - 9.1% Inter-day: 5.9 - 14.9% nih.gov
LOD Signal-to-Noise Ratio ≥ 3 34.5 - 79.5 µg/kg nih.gov
LOQ Signal-to-Noise Ratio ≥ 10 41.3 - 89.9 µg/kg nih.gov
Selectivity No significant interference at analyte retention time No interference observed from common adjuvants nih.gov

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Sulfonamide Synthesis

The synthesis of sulfonamides, a cornerstone of medicinal and materials chemistry, is undergoing a significant transformation. researchgate.net Historically reliant on the reaction between sulfonyl chlorides and amines, this method is often hampered by the use of hazardous reagents and the generation of stoichiometric waste. nih.gov The development of novel catalytic systems is addressing these challenges, offering more sustainable and efficient routes to compounds like 2-chloro-3-methoxybenzene-1-sulfonamide.

Recent breakthroughs include the use of transition-metal-free photocatalytic strategies. rsc.org One such approach enables the three-component coupling of aryl radicals, sulfur dioxide surrogates, and a wide array of amines. rsc.org This method is particularly noteworthy for its ability to activate abundant phenolic precursors, which have been historically difficult to use in this context. rsc.org The use of sodium iodide as a dual-functional catalyst under mild conditions (room temperature and UV light) facilitates a controlled generation of aryl radicals, overcoming limitations of traditional methods. rsc.org

Furthermore, copper-catalyzed multicomponent reactions are emerging as a green and effective method for sulfonamide synthesis. thieme-connect.comresearchgate.net These reactions can utilize triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents, avoiding volatile organic compounds and improving atom economy. researchgate.net The in situ utilization of byproducts from the initial sulfonylation step for subsequent reactions further enhances the sustainability of this approach. researchgate.net

Another area of advancement is the catalytic oxidative coupling of thiols and amines. rsc.org This method provides a direct and atom-economical pathway to sulfonamides. Systems employing copper catalysts or even metal-free conditions with oxidants like hypervalent iodine compounds are being explored to facilitate this transformation under mild conditions. thieme-connect.comrsc.org These catalytic innovations are not only making the synthesis of sulfonamides more environmentally friendly but are also expanding the accessible chemical space for creating diverse and complex molecules.

Application of Machine Learning and AI in Sulfonamide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in drug discovery and materials science, with significant implications for the design and prediction of sulfonamide properties. These computational approaches can analyze vast datasets to identify novel molecular structures with desired activities and properties, accelerating the development process. nih.gov

One of the key advantages of AI in this field is its ability to perform multi-parameter optimization. youtube.com This allows researchers to simultaneously consider various factors such as binding affinity to a biological target, pharmacokinetic properties, and synthetic feasibility. For example, an AI model could be tasked with designing a sulfonamide that is a potent enzyme inhibitor while also possessing good solubility and low toxicity.

Exploration of Sulfonamide Scaffolds in Material Science and Optoelectronics

While sulfonamides are well-established in pharmaceuticals, their potential in material science and optoelectronics is a rapidly emerging field of research. The inherent properties of the sulfonamide group, such as its strong electron-withdrawing nature, polarity, and ability to form hydrogen bonds, make it an attractive functional group for designing novel materials. thieme-connect.com

The structural versatility of sulfonamides allows for the creation of a wide range of molecules with tailored electronic and photophysical properties. By modifying the aromatic rings and the substituents on the sulfonamide nitrogen of a molecule like this compound, researchers can fine-tune properties such as conductivity, luminescence, and charge transport. This opens up possibilities for their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

The ability of sulfonamides to participate in strong intermolecular interactions, particularly hydrogen bonding, is also being exploited in the field of crystal engineering. nih.govnih.gov By controlling the self-assembly of sulfonamide molecules, it is possible to create highly ordered crystalline structures with specific properties. This could lead to the development of new materials with applications in areas such as nonlinear optics and data storage.

Furthermore, the incorporation of sulfonamide scaffolds into polymers can lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. These materials could find applications in a variety of high-performance engineering plastics and composites. The exploration of sulfonamide scaffolds in these non-traditional areas is a testament to the versatility of this functional group and promises to yield a new generation of advanced materials.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. For the synthesis of this compound, advanced spectroscopic techniques are enabling a deeper understanding and optimization of the manufacturing process.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, for example, allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a reaction. mt.com This information is crucial for determining the optimal reaction conditions, such as temperature and reactant addition rates, to maximize yield and minimize impurities. mt.com The use of robust probes allows for monitoring even in aggressive reaction environments. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction analysis. Online NMR can provide detailed structural information about the species present in a reaction mixture, aiding in the elucidation of complex reaction mechanisms. researchgate.net For instance, it can be used to track the conversion of a sulfonyl chloride to a sulfonamide and identify any side reactions that may be occurring.

The data generated from these in-situ techniques is not only valuable for process optimization but also for ensuring safety. By monitoring the reaction in real-time, it is possible to detect any deviations from the desired process and take corrective action before a hazardous situation can develop. This is particularly important for exothermic reactions, which are common in sulfonamide synthesis. rsc.org

Fundamental Understanding of Intermolecular Forces and Crystal Engineering of Sulfonamides

A deep understanding of the intermolecular forces that govern the solid-state packing of sulfonamides is crucial for controlling their physical properties, such as solubility, stability, and bioavailability. For a compound like this compound, this knowledge is essential for designing crystalline forms with optimal characteristics.

The sulfonamide group is a versatile hydrogen bond donor and acceptor, leading to a variety of intermolecular hydrogen-bonding patterns in the solid state. nih.gov These patterns can include dimers, chains, and more complex networks, which significantly influence the crystal packing. nih.govnih.gov Computational studies, such as quantum mechanical calculations, are being used to understand the energetics of these interactions and predict the most stable crystal structures. nih.gov

Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. nih.gov For sulfonamides, this involves the strategic placement of functional groups that can direct the self-assembly of the molecules into specific crystal lattices. The interplay of strong hydrogen bonds (N-H···O) and weaker interactions like C-H···O and π-π stacking dictates the final supramolecular architecture. nih.govnih.gov

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also a key aspect of this research area. Different polymorphs of a sulfonamide can have vastly different physical properties, which can have significant implications for its performance as a pharmaceutical or material. By understanding the factors that control polymorphism, researchers can develop methods to selectively crystallize the desired form. nih.gov

The crystal structure of a derivative, 2-chloro-N-(3-methoxy-benzoyl)benzene-sulfonamide, reveals that adjacent molecules form inversion-related dimers through strong N-H⋯O hydrogen bonds. nih.govnih.govresearchgate.net These dimers are further connected by C-H⋯O interactions and π-π stacking, demonstrating the complexity of the intermolecular forces at play. nih.govnih.govresearchgate.net

Multicomponent Reactions and Flow Chemistry in Sulfonamide Synthesis

The demand for more efficient, sustainable, and scalable methods for synthesizing sulfonamides has driven the development of multicomponent reactions (MCRs) and flow chemistry techniques. These approaches offer significant advantages over traditional batch synthesis methods.

Multicomponent reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification procedures. acs.orgrsc.org For sulfonamide synthesis, MCRs have been developed that combine amines, sulfonyl precursors, and other reagents in a highly atom-economical fashion. acs.orgrsc.orgresearchgate.net For example, a three-component reaction of a zwitterion, an isocyanide, and a sulfonamide can generate novel ketenimine sulfonamide derivatives. rsc.org

Flow chemistry, the continuous synthesis of chemicals in a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgnih.govgoogle.com This leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.orgacs.orgnih.gov The synthesis of sulfonamides in flow reactors has been demonstrated to be a rapid, efficient, and easily scalable process. acs.orgnih.gov Automated flow systems can even be used to prepare libraries of sulfonamides for high-throughput screening. nih.govacs.org

The combination of MCRs and flow chemistry represents a powerful synergy for the modern synthesis of sulfonamides. By performing MCRs in a continuous flow setup, it is possible to achieve a high level of efficiency and control, enabling the rapid and sustainable production of a wide range of sulfonamide compounds, including derivatives of this compound.

Q & A

Q. What are standard synthetic protocols for preparing 2-chloro-3-methoxybenzene-1-sulfonamide derivatives?

Methodological Answer: The compound can be synthesized via coupling reactions using activated intermediates. For example, a benzenesulfonyl chloride derivative (e.g., 4-chloro-2-methoxybenzenesulfonyl chloride) is reacted with amines under controlled conditions. A typical procedure involves dissolving the sulfonyl chloride in dichloromethane, cooling to 0°C, and adding the amine with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The mixture is stirred for 12–24 hours, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yields typically range from 37% to 73% depending on steric and electronic factors .

Q. How is the sulfonamide group confirmed spectroscopically?

Methodological Answer: The sulfonamide (-SO2_2NH-) group is identified using 1H^{1}\text{H} NMR (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups) and 13C^{13}\text{C} NMR (δ 125–135 ppm for sulfonamide-attached carbons). Infrared spectroscopy (IR) shows characteristic S=O stretching vibrations at 1150–1350 cm1^{-1}. For structural validation, single-crystal X-ray diffraction (as in ) resolves bond angles and confirms the planar geometry of the sulfonamide moiety .

Q. What are common applications of this compound in medicinal chemistry?

Methodological Answer: Derivatives of this compound are explored as NLRP3 inflammasome inhibitors () and antimicrobial agents. The chloro and methoxy substituents enhance lipophilicity, aiding membrane permeability. Biological testing involves in vitro assays (e.g., IL-1β release inhibition in macrophages) and structure-activity relationship (SAR) studies by modifying substituents on the benzene ring .

Advanced Research Questions

Q. How can conflicting NMR data for sulfonamide derivatives be resolved?

Methodological Answer: Discrepancies in 1H^{1}\text{H} NMR shifts (e.g., δ 7.2 vs. 7.5 ppm for aromatic protons) may arise from solvent polarity or impurities. To resolve this:

  • Use deuterated solvents consistently (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Validate purity via HPLC (≥95%) before analysis. Cross-reference with crystallographic data (e.g., C–C bond lengths in ) to confirm structural assignments .

Q. What strategies optimize reaction yields in sulfonamide coupling?

Methodological Answer: Low yields (e.g., 37% in ) often stem from steric hindrance or poor nucleophilicity. Optimization strategies include:

  • Using bulky amine-protecting groups (e.g., tert-butoxycarbonyl) to reduce side reactions.
  • Employing microwave-assisted synthesis to enhance reaction kinetics.
  • Screening catalysts like DMAP (4-dimethylaminopyridine) to accelerate coupling.
  • Monitoring reaction progress via TLC or LC-MS to terminate at peak conversion .

Q. How does crystallographic data inform SAR for biological activity?

Methodological Answer: X-ray structures (e.g., ) reveal critical interactions, such as hydrogen bonding between the sulfonamide oxygen and target proteins (e.g., NLRP3 ASC domain). Computational docking (using software like AutoDock Vina) can predict binding affinities. For example, substituting chlorine at position 3 (vs. position 4) may disrupt π-π stacking, reducing potency. Validate predictions with mutagenesis studies .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar derivatives?

Methodological Answer: Divergent bioactivity (e.g., anti-inflammatory vs. antimicrobial) arises from assay conditions or subtle structural differences. For instance:

  • Solubility : Methoxy groups improve aqueous solubility but may reduce cell permeability in hydrophobic environments.
  • Metabolic Stability : Chlorine substituents slow hepatic clearance in vivo, altering pharmacokinetics.
  • Target Specificity : Derivatives with bulkier substituents (e.g., phenethyl groups) may off-target kinase enzymes. Standardize assays (e.g., ATP concentration in kinase tests) and use isogenic cell lines to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.